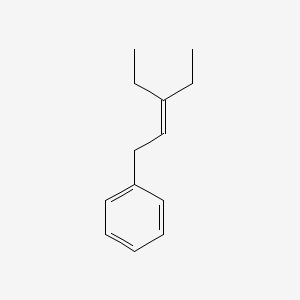
Benzene, (3-ethyl-2-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (3-ethyl-2-pentenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-ethyl-2-pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Benzene, (3-ethyl-2-pentenyl)- involves the Grignard reaction.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 3-ethyl-2-pentene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of Benzene, (3-ethyl-2-pentenyl)- often involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), nitro compounds.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
Chemistry: Benzene, (3-ethyl-2-pentenyl)- is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of derivatives of Benzene, (3-ethyl-2-pentenyl)-. These studies focus on its interactions with biological macromolecules and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances, dyes, and polymers. Its aromatic nature and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzene, (3-ethyl-2-pentenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized π-electrons facilitate these reactions, allowing the compound to form stable intermediates and products . The pathways involved include the formation of arenium ions and subsequent deprotonation to restore aromaticity .
Comparison with Similar Compounds
- Benzene, (3-ethyl-2-butenyl)-
- Benzene, (3-ethyl-2-hexenyl)-
- Benzene, (3-ethyl-2-propenyl)-
Comparison: Benzene, (3-ethyl-2-pentenyl)- is unique due to the specific positioning and length of its alkyl substituent. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to Benzene, (3-ethyl-2-butenyl)-, the additional carbon in the pentenyl group can lead to different steric and electronic effects, impacting the compound’s chemical behavior .
Properties
CAS No. |
134165-97-2 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3-ethylpent-2-enylbenzene |
InChI |
InChI=1S/C13H18/c1-3-12(4-2)10-11-13-8-6-5-7-9-13/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
GTMNROCFJMBFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC1=CC=CC=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















